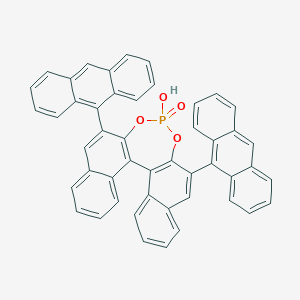

S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Description

Divergent Approach to Bisanthraquinone Natural Products

The first paper discusses a novel approach to synthesizing chiral anthraquinone dimers, specifically focusing on the total synthesis of (S)-bisoranjidiol. The study diverges from traditional biomimetic dimerization by forming the anthracenyl ring systems after establishing the axially chiral binaphthalene framework. This method has allowed for the creation of several analogues. The synthesis process is characterized by the enantioselective coupling of a hindered 2-naphthol, regioselective oxidation to binaphtho-para-quinones, and a tandem regioselective Diels-Alder/aromatization reaction. This research could be relevant to the study of "S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate" due to the similarities in molecular structure and the potential for similar synthetic strategies .

Asymmetric Hydrogenation in Water

The second paper presents the synthesis of sulfonated 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap) and its application in asymmetric hydrogenation. A rhodium complex of this ligand is reported to perform asymmetric hydrogenation in water, achieving high optical yields comparable to those in nonaqueous solvents. This study is significant for understanding the chemical reactions and properties of binaphthyl-based compounds, which could inform the analysis of "S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate" in terms of its potential for asymmetric synthesis and solubility characteristics .

Synthesis Analysis

The synthesis of related binaphthyl compounds involves complex reactions that establish chirality and the desired molecular framework. The first paper's approach to synthesizing chiral anthraquinone dimers could provide insights into the synthesis of "S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate", as both involve the creation of chiral binaphthyl structures .

Molecular Structure Analysis

The molecular structure of "S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate" would likely exhibit axial chirality similar to the compounds discussed in the papers. The presence of anthracenyl groups and the binaphthyl core suggests that the compound may have interesting optical properties and potential applications in asymmetric synthesis .

Chemical Reactions Analysis

The ability to perform asymmetric hydrogenation in water, as demonstrated by the rhodium complex of binap, indicates that "S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate" may also participate in similar reactions. Understanding the reactivity of such compounds is crucial for their application in synthetic chemistry .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate", they provide a foundation for predicting such properties. The solubility in different solvents, optical yields in reactions, and stability of the compound could be inferred from the behavior of similar binaphthyl and anthracenyl compounds .

Scientific Research Applications

Circularly Polarized Luminescence (CPL) and Chiral Transfer

One of the notable scientific applications of S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is in the study of circularly polarized luminescence (CPL). Research has shown that this compound emits CPL from the anthracene unit due to efficient intramolecular chiral transfer. This property makes it a potential candidate for applications in optical devices and materials that require chiral photonic features (Amako et al., 2013).

Molybdenum Imido Alkylidene Metathesis Catalysts

Another application area is in the development of molybdenum imido alkylidene metathesis catalysts that contain electron-withdrawing binaphtholate ligands. These catalysts are used in ring-closing metathesis reactions, showing that the compound's electron-withdrawing properties can enhance catalytic performance (Singh et al., 2007).

Inversion of CPL and CD Signals

The compound's ability to invert circularly polarized luminescence (CPL) and circular dichroism (CD) signals in binaphthyl luminophores has been studied. This inversion is attributed to the bulky triphenylsilyl side groups, indicating potential for advanced optical materials and sensors (Sato et al., 2016).

properties

IUPAC Name |

10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H29O4P/c49-53(50)51-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)52-53)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-28H,(H,49,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJHYRSRVCOHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=C1C=CC=CC1=CC1=CC=CC=C19)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H29O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | |

CAS RN |

361342-52-1, 361342-51-0 | |

| Record name | (S)-3,3′-Bis(9-anthryl)-1,1′-binaphthalene-2,2′-diyl hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361342-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (11bR)-2,6-Di-9-anthracenyl-4-hydroxydinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361342-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 361342-52-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)

![6-Chloro-3-methylisothiazolo[5,4-b]pyridine](/img/structure/B148166.png)